N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine
Overview
Description
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine is a chemical compound that features a piperidine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine typically involves the reaction of 6-(trifluoromethyl)-2-chloropyridine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-2-amine
- N-(Morpholin-4-yl)-6-(trifluoromethyl)-pyridin-2-amine
- N-(Piperidin-1-yl)-6-(difluoromethyl)-pyridin-2-amine
Uniqueness
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine is unique due to the presence of the trifluoromethyl group at the 6-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine ring and the trifluoromethyl group provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.
Biological Activity
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyridine structure with a trifluoromethyl substituent at the 6-position. The trifluoromethyl group is known to improve the compound's interaction with biological targets due to its electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can lead to modulation of biochemical pathways, affecting processes such as cell signaling and metabolic regulation.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antibacterial properties. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, though further research is needed to elucidate the underlying mechanisms.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
Study 1: Antibacterial Efficacy
A study explored the antibacterial properties of structurally related compounds against various bacterial strains. The results indicated that modifications in the trifluoromethyl group significantly influenced antibacterial potency, with some analogs achieving submicromolar inhibition against Sfp-PPTase .
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 0.5 | Sfp-PPTase |
Compound B | 0.3 | MRSA |
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 10 |
A549 | 12 |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Contains a pyrimidine ring | Different receptor activity profile |
4-(Trifluoromethyl)pyridine | Simple pyridine derivative | Primarily studied for pharmacological properties |
N-(Morpholino)-3-(trifluoromethyl)pyridine | Morpholine ring instead of piperidine | Potentially different solubility |
Properties
IUPAC Name |
N-piperidin-1-yl-6-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-5-4-6-10(15-9)16-17-7-2-1-3-8-17/h4-6H,1-3,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOPVVZCPUVSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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